A Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines
A Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines
Abstract: The 3-cyclopropyl-1H-pyrazol-5-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a range of therapeutic agents. Its unique combination of a rigid cyclopropyl group and a versatile aminopyrazole core allows for precise structural modifications to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the chemical properties, a validated synthesis protocol, and the characteristic reactivity of N-substituted 3-cyclopropyl-1H-pyrazol-5-amines, with a specific focus on methodologies applicable to compounds such as 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine (CAS 1172505-99-5). This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Core Chemical and Physical Properties
The subject of this guide, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine, belongs to a class of N-substituted aminopyrazoles. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably inferred from its constituent parts and data from closely related analogs. The core structure features a five-membered aromatic pyrazole ring, substituted at the 1-position with an ethyl group, at the 3-position with a cyclopropyl ring, and at the 5-position with a primary amine.
The cyclopropyl group is a key feature, often utilized in medicinal chemistry as a "bioisostere" for larger or more flexible groups.[1] Its strained three-membered ring introduces conformational rigidity and influences the electronic character of the pyrazole system, which can be crucial for enhancing binding affinity to biological targets.[1]
Table 1: Physicochemical Identifiers for 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine
| Property | Value | Source |
| CAS Number | 1172505-99-5 | [2][3] |
| Molecular Formula | C₈H₁₃N₃ | [2] |
| Molecular Weight | 151.21 g/mol | [2] |
| Canonical SMILES | CCN1N=C(C=C1N)C2CC2 | [4] |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [4] |
The physical properties of the parent compound, 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9), are reported as a liquid with a density of 1.159 g/mL at 25 °C and a refractive index of 1.566. The addition of the N-ethyl group is expected to increase the lipophilicity and boiling point while potentially lowering the melting point compared to an N-H equivalent.
Synthesis of N-Substituted 3-Cyclopropyl-1H-pyrazol-5-amines
The most robust and well-documented method for synthesizing the aminopyrazole core is the condensation reaction between a substituted hydrazine and a β-ketonitrile. This approach offers high regioselectivity and typically proceeds in good yields.
A detailed, validated protocol for a closely related analog, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, provides a reliable template for the synthesis of the N-ethyl derivative.[5] The synthesis involves two key starting materials: ethylhydrazine and 3-cyclopropyl-3-oxopropanenitrile .
Proposed Synthetic Pathway
The reaction proceeds via a nucleophilic attack of the substituted hydrazine onto the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Adapted from Analog Synthesis)
Causality: This protocol is adapted from the successful synthesis of a structurally similar N-substituted aminopyrazole.[5] The choice of ethanol as a solvent is based on its ability to dissolve the reactants and facilitate the reaction, while the use of a base like sodium ethoxide is common to catalyze the condensation and cyclization steps.[6]
Materials:
-
Ethylhydrazine oxalate (or sulfate salt, with subsequent free-basing)
-
3-Cyclopropyl-3-oxopropanenitrile
-
Sodium ethoxide (or metallic sodium in ethanol)
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 3-cyclopropyl-3-oxopropanenitrile in anhydrous ethanol.
-
Addition of Hydrazine: Add 1.1 equivalents of ethylhydrazine to the solution. Note: If starting from a salt, the ethylhydrazine must first be liberated by treatment with a suitable base and extracted.
-
Catalysis: Add a catalytic amount of sodium ethoxide (e.g., 0.1 equivalents) to the mixture. The causality here is that the base promotes the deprotonation steps necessary for cyclization.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine.[5]
Spectroscopic Characterization (Predicted)
While verified spectra for 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine are not publicly available, the expected NMR and IR signatures can be accurately predicted based on published data for closely related analogs.[5][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature | Rationale / Comparison |
| ¹H NMR | Ethyl Group: Triplet (CH₃) ~1.3 ppm, Quartet (CH₂) ~3.9 ppm. Cyclopropyl Group: Multiplets for CH and CH₂ protons between 0.6-1.9 ppm. Pyrazole Ring H: Singlet ~5.4 ppm. Amine Group: Broad singlet (NH₂) ~3.5-4.5 ppm (variable). | The chemical shifts are based on standard values and comparison with N-substituted pyrazoles. The pyrazole ring proton at the 4-position is in an electron-rich environment and appears upfield.[7] |
| ¹³C NMR | Ethyl Group: ~15 ppm (CH₃), ~45 ppm (CH₂). Cyclopropyl Group: ~5-10 ppm (CH₂s), ~10-15 ppm (CH). Pyrazole Ring: C4 ~90 ppm, C3 ~150 ppm, C5 ~155 ppm. | The C4 carbon is characteristically shielded in 5-aminopyrazoles, appearing significantly upfield.[7] The C3 and C5 carbons, attached to the cyclopropyl and amino groups respectively, are deshielded. |
| IR (Infrared) | N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region (primary amine). C=N/C=C Stretch: Bands in the 1550-1620 cm⁻¹ region (pyrazole ring). C-H Stretch: Bands just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (cyclopropyl). | These are characteristic vibrational frequencies for the functional groups present in the molecule. The dual N-H stretch is a hallmark of a primary amine. |
| Mass Spec (MS) | [M+H]⁺: Expected at m/z 152.1182. | Calculated for C₈H₁₄N₃⁺. The fragmentation pattern would likely involve loss of ethylene from the N-ethyl group or components of the cyclopropyl ring. |
Chemical Reactivity and Applications
The chemical reactivity of 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine is dominated by the nucleophilic character of the 5-amino group. This primary amine readily reacts with a variety of electrophiles, making it a versatile intermediate for building more complex molecular architectures.
Acylation and Sulfonylation Reactions
The primary amine can be easily acylated or sulfonylated using acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger. This reaction is fundamental to its use in drug discovery, allowing for the introduction of diverse side chains to explore structure-activity relationships (SAR).[5]
Caption: Key reactions of the 5-amino group.
Potential Therapeutic Applications
The pyrazole scaffold is a cornerstone of many FDA-approved drugs.[8] Derivatives of 3-cyclopropyl-pyrazol-5-amine are frequently investigated for a wide range of biological activities:
-
Anticancer Agents: Many pyrazole-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines.[5]
-
Antimicrobial Agents: The scaffold is a common feature in molecules designed to combat bacterial and fungal infections.[5]
-
CNS Receptor Modulators: Diaryl-pyrazole derivatives containing cyclopropyl groups have been developed as potent antagonists for the cannabinoid type 1 (CB1) receptor, with applications in treating obesity and related metabolic disorders.[9]
The title compound serves as a valuable starting material for creating libraries of novel compounds to be screened for these and other therapeutic targets.
Safety and Handling
As a laboratory chemical, 3-cyclopropyl-1-ethyl-1H-pyrazol-5-amine should be handled with appropriate care.[2]
-
Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[4]
-
Toxicity: While specific toxicity data is not available, related aminopyrazoles are classified as irritants. Avoid contact with skin and eyes and avoid inhalation.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
- Maldonado, E., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(1), 1-28.
- Notario, R., et al. (2018). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Canadian Journal of Chemistry, 96(10), 861-869.
- Arshad, M. F., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195.
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Canadian Science Publishing. (n.d.). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. Retrieved from [Link]
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University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Retrieved from [Link]
- Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(14), 4329-4337.
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PubMed. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Retrieved from [Link]
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ChemSigma. (n.d.). 1172505-99-5 3-CYCLOPROPYL-1-ETHYL-1H-PYRAZOL-5-AMINE. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS RN 1172505-99-5 | 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
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DC Chemicals. (n.d.). 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
- Singh, R. P., & Kumar, D. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(2), 646-662.
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ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
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MDPI. (2022). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
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PubChem. (n.d.). 3-ethyl-1H-pyrazol-5-amine. Retrieved from [Link]
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PubChemLite. (n.d.). 3-cyclopropyl-1-phenyl-1h-pyrazol-5-amine. Retrieved from [Link]
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MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
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